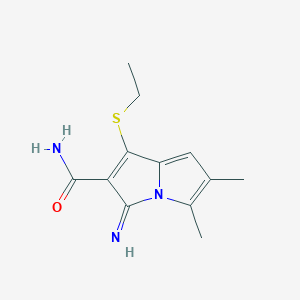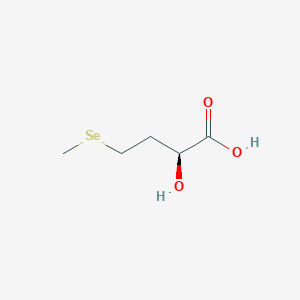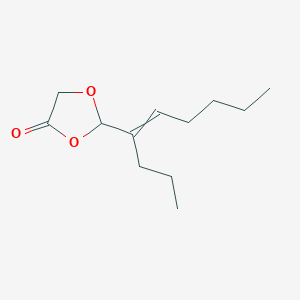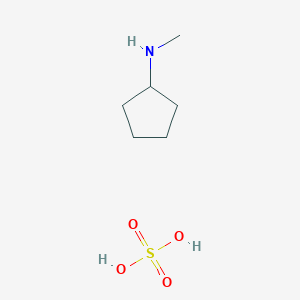![molecular formula C21H14N4O4 B12599387 3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione CAS No. 649723-30-8](/img/structure/B12599387.png)
3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of hydrazinylidene derivatives
准备方法
The synthesis of 3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione typically involves the reaction of a quinoline derivative with a hydrazine compound. One common method involves the condensation of 1-phenylquinoline-2,4-dione with 4-nitrophenylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
化学反应分析
3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different hydrazinylidene derivatives.
科学研究应用
3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death .
相似化合物的比较
Similar compounds to 3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione include:
3-[2-(4-Nitrophenyl)hydrazinylidene]furan-2(3H)-one: This compound has similar hydrazinylidene and nitrophenyl groups but differs in the core structure.
1-Phenyl-3-(4-nitrophenyl)triazene: This compound also contains a nitrophenyl group but has a triazene core instead of a quinoline core. The uniqueness of this compound lies in its quinoline core, which provides distinct electronic and steric properties compared to other similar compounds.
属性
CAS 编号 |
649723-30-8 |
|---|---|
分子式 |
C21H14N4O4 |
分子量 |
386.4 g/mol |
IUPAC 名称 |
4-hydroxy-3-[(4-nitrophenyl)diazenyl]-1-phenylquinolin-2-one |
InChI |
InChI=1S/C21H14N4O4/c26-20-17-8-4-5-9-18(17)24(15-6-2-1-3-7-15)21(27)19(20)23-22-14-10-12-16(13-11-14)25(28)29/h1-13,26H |
InChI 键 |
WEFLHFGLRHLSQW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)N=NC4=CC=C(C=C4)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[(Furan-2-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12599304.png)

![5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B12599315.png)
![3-cyano-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B12599318.png)

![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide](/img/structure/B12599340.png)

![Benzene, [(1S)-1-phenoxy-2-propenyl]-](/img/structure/B12599353.png)

![2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate](/img/structure/B12599362.png)
![3-(4-Methoxyphenyl)-5-[(E)-phenyldiazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12599368.png)
![3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide](/img/structure/B12599374.png)


